molecular formula C12H15N5 B12997620 N-cyclohexylpteridin-4-amine

N-cyclohexylpteridin-4-amine

Cat. No.: B12997620
M. Wt: 229.28 g/mol
InChI Key: VPIDZTXXRZLFDP-UHFFFAOYSA-N
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Description

N-cyclohexylpteridin-4-amine is an organic compound with the molecular formula C12H15N5 It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylpteridin-4-amine typically involves the reaction of pteridine derivatives with cyclohexylamine. One common method is the nucleophilic substitution reaction where a halogenated pteridine reacts with cyclohexylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylpteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated pteridines and cyclohexylamine are common reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various cyclohexyl-substituted pteridines.

Scientific Research Applications

N-cyclohexylpteridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylpiperidin-4-amine: Another cyclic amine with similar structural features.

    Cyclohexyl-pyridin-4-yl-amine: A compound with a pyridine ring instead of a pteridine ring.

Uniqueness

N-cyclohexylpteridin-4-amine is unique due to its pteridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

N-cyclohexylpteridin-4-amine

InChI

InChI=1S/C12H15N5/c1-2-4-9(5-3-1)17-12-10-11(15-8-16-12)14-7-6-13-10/h6-9H,1-5H2,(H,14,15,16,17)

InChI Key

VPIDZTXXRZLFDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=NC3=NC=CN=C32

Origin of Product

United States

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